1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1894176-80-7
VCID: VC11600413
InChI: InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3
SMILES:
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate

CAS No.: 1894176-80-7

Cat. No.: VC11600413

Molecular Formula: C18H20N2O6

Molecular Weight: 360.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate - 1894176-80-7

Specification

CAS No. 1894176-80-7
Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
IUPAC Name 1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3
Standard InChI Key MHUZLKBWHOQGIW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1- and 2-positions with tert-butyl carbamate and isoindole-1,3-dione groups, respectively. The isoindole-1,3-dione moiety introduces a rigid, planar structure that enhances intermolecular interactions, while the tert-butyl group provides steric bulk, influencing solubility and reactivity .

Structural Identifiers

  • SMILES: CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O\text{CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O}

  • InChIKey: MHUZLKBWHOQGIW-UHFFFAOYSA-N\text{MHUZLKBWHOQGIW-UHFFFAOYSA-N}

  • CAS Registry: 1894176-80-7

Synthesis and Availability

Synthetic Pathways

The synthesis typically involves multi-step protection-deprotection strategies. A representative route, adapted from methods in EP3386982A1 , proceeds as follows:

  • Boc Protection: Methyl (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylate reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0°C to form the tert-butyl carbamate-protected intermediate .

  • Activation and Coupling: The hydroxyl group is activated using methanesulfonyl chloride, followed by nucleophilic displacement with isoindole-1,3-dione under basic conditions .

  • Purification: Column chromatography yields the final product with >95% purity.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight360.4 g/mol
Melting PointNot reported
SolubilitySoluble in DCM, DMF; insoluble in water
StabilityStable at -20°C under inert gas

The tert-butyl group enhances lipid solubility, making the compound suitable for organic-phase reactions . The isoindole-1,3-dione moiety contributes to UV absorption at 254 nm, facilitating HPLC analysis.

Research Applications

Pharmaceutical Intermediate

The compound’s dual carbamate groups make it a key precursor in synthesizing β-lactamase inhibitors, which combat antibiotic resistance . For example, derivatives of this molecule have shown inhibitory activity against class A and C β-lactamases in Escherichia coli and Klebsiella pneumoniae .

Protease Inhibition

In kinase inhibitor development, the pyrrolidine core serves as a scaffold for targeting ATP-binding pockets. Modifications at the isoindole-1,3-dione position have yielded compounds with submicromolar IC50 values against Bruton’s tyrosine kinase (BTK).

Material Science

The rigid isoindole moiety has been exploited in designing liquid crystals and organic semiconductors, where planar aromatic systems enhance charge transport .

Future Perspectives

Drug Discovery

The compound’s modular structure allows for diversification at the pyrrolidine nitrogen and isoindole carbonyl groups. Future work could explore its utility in covalent inhibitor design, leveraging the electrophilic character of the dione moiety.

Green Chemistry

Efforts to streamline synthesis—such as microwave-assisted coupling or enzymatic catalysis—could reduce reliance on hazardous solvents like dichloromethane .

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